molecular formula C7H3BrIN B039573 5-Bromo-2-iodobenzonitrile CAS No. 121554-10-7

5-Bromo-2-iodobenzonitrile

Cat. No. B039573
M. Wt: 307.91 g/mol
InChI Key: JIGKPMMZNMQXDL-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

2-amino-5-bromobenzonitrile (100 g, 0.5 mol) was added during 1 hour to tert-butyl nitrite (117 mL, 0.75 mol) and iodine (250 g, 1.1 mol) in dry acetonitrile (600 mL) under nitrogen while maintaining the temperature between 30° C. and 35° C. Stirring was continued for 60 minutes at 23° C. Subsequent addition of saturated aqueous Na2SO3 (2 L) gave precipitate which was collected by filtration, and washed with hexanes to obtain 100 g (65%) of 5-bromo-2-iodobenzonitrile. 1H NMR (400 MHz, DMSO-d6) δ 8.14 (d, J=2.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.64 (dd, J=2.4, 8.4 Hz, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
117 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=1[C:4]#[N:5].N(OC(C)(C)C)=O.[I:18]I.[O-]S([O-])=O.[Na+].[Na+]>C(#N)C>[Br:10][C:7]1[CH:8]=[CH:9][C:2]([I:18])=[C:3]([CH:6]=1)[C:4]#[N:5] |f:3.4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C=C1)Br
Name
Quantity
117 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
250 g
Type
reactant
Smiles
II
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 30° C. and 35° C
CUSTOM
Type
CUSTOM
Details
gave precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with hexanes

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C#N)C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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